molecular formula C16H12F2N2O2S B5553643 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone

2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone

Cat. No.: B5553643
M. Wt: 334.3 g/mol
InChI Key: JHSDFAZGCITDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone is a benzimidazole-derived compound characterized by a sulfur-linked benzimidazole moiety and a 4-(difluoromethoxy)phenyl ketone group. This structure combines a heterocyclic aromatic system (benzimidazole) with a fluorinated aromatic substituent, which is critical for its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c17-15(18)22-11-7-5-10(6-8-11)14(21)9-23-16-19-12-3-1-2-4-13(12)20-16/h1-8,15H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSDFAZGCITDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.

    Thioether Formation: The benzimidazole is then reacted with a suitable alkyl halide to introduce the thioether linkage.

    Coupling with Difluoromethoxyphenyl Group: The final step involves coupling the benzimidazole-thioether intermediate with a 4-(difluoromethoxy)phenyl ethanone derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as anticancer agents. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole showed significant inhibition of tumor growth in xenograft models. The specific compound was noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Benzimidazole derivatives are known to possess activity against a range of bacteria and fungi.

  • Case Study : In an investigation published in Pharmaceutical Biology, the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Research has shown that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Case Study : A study in European Journal of Pharmacology reported that the compound significantly reduced inflammatory markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .

Material Science Applications

Beyond biological applications, compounds like 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone are being explored for use in material sciences, particularly in the development of organic semiconductors.

  • Research Findings : The compound's unique electronic properties make it suitable for incorporation into organic photovoltaic devices. Studies indicate improved efficiency when used as a dopant in polymer solar cells .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anti-cancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzimidazole core or the aryl ketone group. Key comparisons include:

Compound Name Substituents Molecular Weight Key Features
Target Compound 4-(difluoromethoxy)phenyl, benzimidazole-2-ylsulfanyl ~354.3 g/mol Enhanced metabolic stability due to difluoromethoxy group
2-(1H-Benzimidazol-2-ylthio)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone () 2,4-bis(difluoromethoxy)phenyl ~422.3 g/mol Increased fluorine content improves lipophilicity but may reduce solubility
2-[(1-Benzoyl-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)sulfanyl]-1-[2-(difluoromethoxy)phenyl]ethanone () Tetrahydrobenzimidazole, benzoyl group ~469.4 g/mol Saturated benzimidazole ring alters conformational flexibility and binding affinity
2-{[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(2,4-difluorophenyl)ethanone () 5-chloro, phenylethyl, 2,4-difluorophenyl 442.9 g/mol Chlorine and bulky phenylethyl group may enhance receptor selectivity

Structural Insights :

  • The difluoromethoxy group in the target compound reduces oxidative metabolism compared to methoxy or hydroxyl analogs, extending half-life .
  • Bis(difluoromethoxy)phenyl derivatives () exhibit higher molecular weight and lipophilicity, which may limit bioavailability despite improved membrane permeability .

Pharmacological Activity Comparisons

Antipsychotic Potential ():

Ethanone derivatives with aryl piperazine and biphenyl moieties (e.g., 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone) demonstrate potent anti-dopaminergic and anti-serotonergic activity. QSAR models in highlight QPlogBB (brain/blood partition coefficient) as critical for antipsychotic activity, a parameter likely influenced by the target compound’s difluoromethoxy group .

Antiparasitic Activity ():

Benzimidazole-thioether derivatives, such as 2-(1H-benzimidazol-2-ylsulfanyl)-1-(1-benzofuran-2-yl)ethanone, show high efficacy against Pheretima posthuma. The target compound’s difluoromethoxy substituent may reduce polarity, enhancing penetration through parasitic membranes compared to benzofuran-containing analogs .

Crystallographic and Stability Data

  • Crystal Packing: Analogs like 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-chloro-phenyl)ethanone () exhibit intermolecular hydrogen bonding between benzimidazole NH and ketone carbonyl groups, stabilizing the crystal lattice. The target compound’s difluoromethoxy group may introduce steric hindrance, altering packing efficiency .
  • Thermal Stability: Fluorinated substituents generally increase thermal stability. For example, ’s bis(difluoromethoxy) derivative likely has higher melting points than non-fluorinated analogs .

Biological Activity

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone is a benzimidazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C20H21N5OS2
  • Molecular Weight : 411.5 g/mol
  • IUPAC Name : 1-[(E)-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-3-prop-2-enylthiourea

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with various biological macromolecules. The specific mechanisms include:

  • DNA Binding : The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in anticancer activity.
  • Enzyme Inhibition : These compounds can inhibit enzymes involved in critical metabolic pathways, affecting microbial growth and proliferation.
  • Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Anticancer Activity

Research indicates that benzimidazole derivatives, including the target compound, exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including:

  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases leads to cell cycle arrest in the G1 phase.
  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins have been observed.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy is attributed to:

  • Disruption of Cell Membrane Integrity : The compound can penetrate microbial cell membranes, leading to cell lysis.
  • Inhibition of Biofilm Formation : It has been noted to prevent biofilm formation in certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of benzimidazole derivatives similar to 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone:

StudyFindings
Al-Rashood & Abdel-Aziz (2010)Investigated the synthesis and anticancer activity of various benzimidazole derivatives, highlighting their potential in targeting cancer cells.
Abdel-Aziz et al. (2010)Reported on the antimicrobial properties of benzimidazoles, noting effectiveness against Gram-positive and Gram-negative bacteria.
Lynch & McClenaghan (2004)Analyzed structural properties and biological activities, establishing a correlation between molecular structure and biological efficacy.

Q & A

Q. Optimization Strategies :

  • Use anhydrous solvents (e.g., THF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via recrystallization (methanol or ethanol) or column chromatography (hexane:ethyl acetate gradients).

Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Basic Research Question
Key Techniques :

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to confirm benzimidazole protons (δ 7.2–8.5 ppm) and difluoromethoxy group (δ 4.5–5.5 ppm for OCHF₂).
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., m/z for M⁺ and sulfanyl cleavage products) .

Q. Data Contradiction Analysis :

  • If NMR signals overlap, use 2D techniques (COSY, HSQC).
  • Cross-validate purity via elemental analysis or HPLC-MS.

How does the compound exhibit antimicrobial activity, and what computational docking studies support its mechanism of action?

Advanced Research Question
Biological Activity :

  • The benzimidazole core and sulfanyl group enhance interactions with microbial enzymes (e.g., cytochrome P450 or DNA gyrase). Analogous compounds show MIC values of 8–32 µg/mL against S. aureus and E. coli .

Q. Docking Studies :

  • Use AutoDock Vina or Schrödinger Suite to model binding to C. albicans CYP51 (lanosterol demethylase). Key interactions:
    • Benzimidazole N-H forms hydrogen bonds with heme propionate.
    • Difluoromethoxy group stabilizes hydrophobic pockets .

What safety considerations are critical when handling this compound, and how can exposure risks be mitigated?

Basic Research Question
Hazards :

  • Skin/eye irritation (Category 2) and respiratory toxicity (Category 3) based on structural analogs .

Q. Mitigation Strategies :

  • Use fume hoods and PPE (nitrile gloves, lab coats).
  • Store in airtight containers at 2–8°C.
  • Neutralize waste with 10% sodium bicarbonate before disposal .

How do structural modifications (e.g., substituent variation) influence biological activity and pharmacokinetics?

Advanced Research Question
Structure-Activity Relationship (SAR) :

  • Benzimidazole substitution : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but reduce solubility.
  • Sulfanyl group replacement : Thioether-to-sulfone oxidation increases polarity, improving bioavailability .

Q. Pharmacokinetic Profiling :

  • LogP calculations (e.g., ~3.2 for the parent compound) suggest moderate blood-brain barrier permeability.
  • In vitro microsomal assays (human liver microsomes) can assess CYP-mediated degradation.

What is the compound’s stability under varying pH, temperature, and light conditions?

Advanced Research Question
Stability Studies :

  • pH Stability : Perform accelerated degradation tests (e.g., 1M HCl/NaOH at 40°C for 24 hours). Benzimidazoles are prone to hydrolysis under strong acidic/basic conditions .
  • Thermal Stability : TGA/DSC analysis reveals decomposition above 200°C.
  • Photostability : UV-Vis spectroscopy under ICH Q1B guidelines shows degradation via difluoromethoxy cleavage under UV light .

How can computational methods predict metabolite formation and potential toxicity?

Advanced Research Question
In Silico Tools :

  • Use GLORYx or ADMET Predictor to identify Phase I metabolites (e.g., sulfoxidation or hydroxylation).
  • Toxicity risks (e.g., hepatotoxicity) are flagged via Derek Nexus or ProTox-II, focusing on structural alerts like the benzimidazole moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.